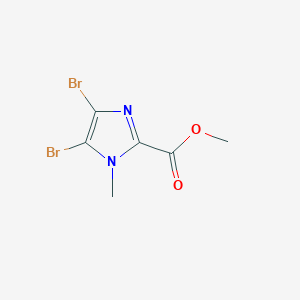![molecular formula C18H19N3O2S B11793839 N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the reaction of the substituted benzothiazole with 2-(2,5-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide moieties but different aromatic rings.
Uniqueness
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H19N3O2S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-10-4-5-11(2)14(6-10)23-9-16(22)20-13-7-12(3)17-15(8-13)24-18(19)21-17/h4-8H,9H2,1-3H3,(H2,19,21)(H,20,22) |
Clave InChI |
DUPKSLYTYKBFLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC3=C(C(=C2)C)N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)









![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)

![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
